4-[(Dibenzo[b,d]furan-2-yloxy)methyl]-2-(2-furyl)-1,3-thiazole
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Overview
Description
Preparation Methods
The synthesis of 4-[(Dibenzo[b,d]furan-2-yloxy)methyl]-2-(2-furyl)-1,3-thiazole typically involves multiple steps. One common method includes the O-arylation reaction of substituted phenols followed by the cyclization of diaryl ethers . The reaction conditions often require the presence of oxygen and a catalyst, such as transition metal oxides or vanadates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4-[(Dibenzo[b,d]furan-2-yloxy)methyl]-2-(2-furyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[(Dibenzo[b,d]furan-2-yloxy)methyl]-2-(2-furyl)-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-[(Dibenzo[b,d]furan-2-yloxy)methyl]-2-(2-furyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of tumor necrosis factor production or the modulation of protein tyrosine phosphatase activity .
Comparison with Similar Compounds
4-[(Dibenzo[b,d]furan-2-yloxy)methyl]-2-(2-furyl)-1,3-thiazole can be compared with other similar compounds, such as:
Dibenzo[b,d]furan: This compound shares the dibenzo[b,d]furan moiety but lacks the furan and thiazole rings, making it less complex.
Dibenzo[b,d]thiophene: Similar in structure but contains a thiophene ring instead of a furan ring, leading to different chemical properties and applications.
Naphtho[1,2-b]benzofuran derivatives: These compounds have a similar polycyclic structure but differ in the arrangement of the rings and functional groups.
The uniqueness of this compound lies in its combination of the dibenzo[b,d]furan, furan, and thiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13NO3S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(dibenzofuran-2-yloxymethyl)-2-(furan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C20H13NO3S/c1-2-5-17-15(4-1)16-10-14(7-8-18(16)24-17)23-11-13-12-25-20(21-13)19-6-3-9-22-19/h1-10,12H,11H2 |
InChI Key |
SIKNRXIBGVFCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OCC4=CSC(=N4)C5=CC=CO5 |
Origin of Product |
United States |
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